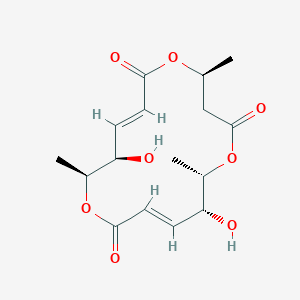

Macrosphelide A

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMUATWVTYSFD-FTXQSDARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Macrosphelide A in Cell Adhesion

Executive Summary

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic and a potent inhibitor of cell-cell adhesion.[1][2] Originally isolated from the fungus Microsphaeropsis sp.[3] FO-5050, MS-A represents a significant class of small-molecule inhibitors that target the initial steps of the inflammatory cascade and cancer metastasis.

Unlike cytotoxic agents that destroy cells, MS-A functions as a "molecular brake," specifically disrupting the interaction between E-selectin (CD62E) on activated endothelial cells and sialyl Lewis X (sLeˣ) moieties on leukocytes or tumor cells. This guide details the mechanistic underpinnings, structure-activity relationships (SAR), and validation protocols for MS-A.

Part 1: The Mechanistic Core

The Target: The Selectin-Ligand Interface

The primary mechanism of MS-A is the blockade of leukocyte rolling , the first committed step in extravasation.

-

The physiological context: Under basal conditions, leukocytes flow freely in the bloodstream. Upon tissue injury, cytokines (TNF-α, IL-1β) or endotoxins (LPS) stimulate endothelial cells to express E-selectin.

-

The molecular lock-and-key: E-selectin contains an N-terminal C-type lectin domain that binds Ca²⁺-dependently to tetrasaccharide carbohydrates, specifically sLeˣ (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc), presented on leukocyte surface glycoproteins (e.g., PSGL-1, ESL-1).

-

MS-A Action: MS-A intervenes at this interface. With an IC50 of approximately 3.5 µM , it prevents the physical adhesion of sLeˣ-positive cells to E-selectin.[1] This inhibition is non-cytotoxic at effective concentrations, distinguishing it from general toxins.

Pathway Visualization: Leukocyte Extravasation

The following diagram illustrates the specific intervention point of MS-A within the inflammatory cascade.

Figure 1: The Inflammatory Adhesion Cascade. MS-A specifically targets the Selectin-mediated rolling phase, preventing subsequent firm adhesion and transmigration.

Part 2: Chemical Biology & SAR

Pharmacophore Analysis

MS-A is a 16-membered macrolide.[2][3] Structure-Activity Relationship (SAR) studies involving total synthesis and derivatization have highlighted critical features for its bioactivity:

-

Ring Size: The 16-membered ring is optimal. Contraction to 14- or 15-membered rings significantly reduces inhibitory potency.

-

Stereochemistry: The specific spatial arrangement of the ester linkages is vital for binding affinity.

-

Functional Groups:

-

The presence of ketone and hydroxyl groups facilitates hydrogen bonding within the target pocket.

-

Derivatives (e.g., MS-B) show that minor modifications can drastically alter potency (see Table 1).

-

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) of Macrosphelide A against related congeners in the HL-60/HUVEC adhesion model.

| Compound | IC50 (µM) | Relative Potency | Notes |

| Macrosphelide A | 3.5 | High | Primary prototype; non-cytotoxic. |

| Macrosphelide B | 36.0 | Moderate | ~10x less potent than MS-A. |

| Macrosphelide D | 25.0 | Moderate | Structural variant. |

| Macrosphelide C | 67.5 | Low | Weak inhibition. |

| Macrosphelide J/K | >100 (µg/mL) | Inactive | Lack key pharmacophores. |

Part 3: Experimental Validation Protocol

Objective: To quantify the inhibition of HL-60 cell adhesion to LPS-activated HUVECs by Macrosphelide A.[1]

Reagents & Cell Lines[4]

-

Effector Cells: HL-60 (Human promyelocytic leukemia cells), expressing sLeˣ.[1][3]

-

Target Monolayer: HUVEC (Human Umbilical Vein Endothelial Cells).[1][2][3][4][5]

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

-

Label: Calcein-AM (Fluorescent viability dye).

-

Test Compound: Macrosphelide A (dissolved in DMSO).

Step-by-Step Methodology

This protocol relies on fluorescence quantification to ensure objectivity and high throughput.

-

Endothelial Activation:

-

Seed HUVECs in 96-well plates (approx. 1.0 x 10⁴ cells/well).[5]

-

Culture until confluent.

-

Add LPS (1-10 µg/mL) and incubate for 4 hours at 37°C. Note: This timing is critical to maximize E-selectin surface density.

-

-

Leukocyte Labeling:

-

Harvest HL-60 cells.

-

Incubate with Calcein-AM (5 µM) for 30 minutes at 37°C.

-

Wash cells 2x with PBS to remove excess dye. Resuspend in assay buffer.

-

-

Adhesion Inhibition Assay:

-

Remove LPS medium from HUVEC wells.[5]

-

Add Macrosphelide A (serial dilutions) to the wells.

-

Immediately add labeled HL-60 cells (approx. 1.0 x 10⁵ cells/well).

-

Co-incubation: Incubate for 15–30 minutes at 37°C. Note: Short incubation prevents integrin-mediated firm adhesion, isolating the selectin-dependent phase.

-

-

Quantification:

-

Wash: Gently wash wells 3x with PBS to remove non-adherent HL-60 cells. Critical: Use automated washer or extremely gentle pipetting to avoid stripping the HUVEC monolayer.

-

Read: Measure fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader.

-

Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] x 100.

-

Protocol Workflow Diagram

Figure 2: High-Throughput Adhesion Assay Workflow. This standardized protocol isolates the variable of adhesion efficiency under drug pressure.

Part 4: Therapeutic Implications

The ability of MS-A to block the E-selectin/sLeˣ interaction has profound implications for two major pathological areas:

-

Acute Inflammation: By blocking the initial tethering of neutrophils and monocytes to the vessel wall, MS-A can reduce tissue damage in conditions like ischemia-reperfusion injury or acute respiratory distress syndrome (ARDS).

-

Metastasis: Hematogenous metastasis relies on circulating tumor cells (CTCs) adhering to the endothelium of distant organs. Many metastatic cancers (e.g., colon, lung, melanoma) overexpress sLeˣ.

-

Evidence: In vivo studies using B16/BL6 melanoma models demonstrated that Macrosphelide treatment significantly reduced lung metastasis nodules, confirming that the in vitro adhesion blockade translates to in vivo efficacy.

-

References

-

Hayashi, M., et al. (1995).[1] "Macrosphelides A and B, novel inhibitors of cell adhesion produced by Microsphaeropsis sp. FO-5050.[1][2][3] I. Taxonomy, fermentation, isolation and biological activities." The Journal of Antibiotics.

-

Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics.

-

Fukami, A., et al. (2002).[6] "Macrosphelide B suppressed metastasis through inhibition of adhesion of sLex/E-selectin molecules."[1][3] Biochemical and Biophysical Research Communications.

-

Kobayashi, Y., et al. (2002).[6] "Synthesis of Macrosphelides H and G." ChemInform.[6]

-

Omura, S. (2024). "Macrosphelide: Discovery, producing organism and structure."[1] Satoshi Omura: Biological Activity Database.

Sources

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. researchgate.net [researchgate.net]

- 3. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of sialyl Lewis X-glycoliposomes on the inhibition of E-selectin-mediated tumour cell adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Establishment and application of a high-throughput screening model for cell adhesion inhibitors [frontiersin.org]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Investigating the Inhibitory Effects of Macrosphelide A on HUVEC-HL-60 Interaction

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the anti-inflammatory and anti-adhesive properties of Macrosphelide A. We will delve into the core mechanisms of leukocyte-endothelial interaction and provide detailed, field-proven protocols for assessing the inhibitory potential of Macrosphelide A using a Human Umbilical Vein Endothelial Cell (HUVEC) and Human Promyelocytic Leukemia (HL-60) co-culture model.

Scientific Rationale and Background

The adhesion of leukocytes to the vascular endothelium is a critical initiating event in the inflammatory cascade. This process, essential for immune surveillance and response to injury, can become dysregulated in chronic inflammatory diseases, making it a prime target for therapeutic intervention. The interaction between Human Umbilical Vein Endothelial Cells (HUVECs) and neutrophil-like cells, such as differentiated HL-60 cells, provides a robust and well-established in vitro model to study the molecular events of leukocyte recruitment.[1][2]

Macrosphelide A, a 16-membered macrolide antibiotic isolated from the fungus Microsphaeropsis sp., has been identified as a potent inhibitor of this cell-cell adhesion process.[3][4] Unlike many therapeutic agents, it demonstrates low cytotoxicity, making it an attractive candidate for further investigation as an anti-inflammatory agent.[3][5] This guide outlines the experimental framework to dissect and quantify the inhibitory action of Macrosphelide A on this crucial interaction.

The Molecular Cascade of Leukocyte Adhesion

Leukocyte extravasation is a multi-step process orchestrated by a series of coordinated molecular interactions:

-

Capture and Rolling: In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), endothelial cells upregulate adhesion molecules from the selectin family, primarily E-selectin and P-selectin.[6][7] These selectins bind to carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) and sialyl Lewisx (sLex), on the surface of leukocytes, mediating the initial capture and subsequent rolling of leukocytes along the endothelial surface.[8][9]

-

Activation and Firm Adhesion: Chemokines presented on the endothelial surface activate G-protein-coupled receptors on the rolling leukocyte. This "inside-out" signaling triggers a conformational change in leukocyte integrins, a family of adhesion receptors.[7][8] The activated integrins, particularly β2 integrins like Mac-1 (CD11b/CD18), then bind with high affinity to their ligands on the endothelium, primarily Intercellular Adhesion Molecule-1 (ICAM-1).[10][11] This high-affinity binding mediates the firm adhesion and arrest of the leukocyte.

-

Transendothelial Migration: Following firm adhesion, the leukocyte flattens and migrates through the endothelial junctions into the underlying tissue.

TNF-α is a potent inflammatory cytokine that stimulates HUVECs primarily through the TNF-R55 receptor, activating the NF-κB signaling pathway.[12] This activation is a critical driver for the transcriptional upregulation of key adhesion molecules, including E-selectin, ICAM-1, and VCAM-1, thereby creating a pro-adhesive endothelial surface.[12][13]

Macrosphelide A has been shown to inhibit the adhesion of HL-60 cells to activated HUVECs with an IC50 of 3.5 µM.[3][9] Evidence suggests its mechanism may involve the disruption of the sLex/E-selectin interaction, targeting the initial rolling phase of the adhesion cascade.[9]

Experimental Design and Workflow

The overall strategy is to create an inflammatory state in vitro by activating HUVECs, then co-culture them with fluorescently-labeled, neutrophil-like HL-60 cells in the presence of varying concentrations of Macrosphelide A. The inhibition of adhesion is quantified by measuring the remaining fluorescence after washing away non-adherent cells. A parallel cytotoxicity assay is essential to ensure that the observed effects are due to anti-adhesive activity and not cell death.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Human Umbilical Vein Endothelial Cells (HUVECs):

-

Culture HUVECs in Endothelial Cell Basal Medium supplemented with a growth kit (e.g., 2% FBS, hydrocortisone, hFGF, VEGF, IGF-1, ascorbic acid, hEGF, and heparin).[14]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 80-90% confluency. For adhesion assays, use HUVECs between passages 3 and 6 to ensure consistent physiological responses.

-

For experiments, seed HUVECs onto 96-well, black, clear-bottom tissue culture plates pre-coated with a suitable attachment factor like human fibronectin.[14][15] Allow them to grow to a confluent monolayer.

-

-

HL-60 Human Promyelocytic Leukemia Cells:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]

-

Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

-

Protocol 2: Differentiation of HL-60 Cells into Neutrophil-like Cells

Causality: Undifferentiated HL-60 cells do not adequately express the surface receptors required for adhesion. Differentiation induces a neutrophil-like phenotype, including the expression of key adhesion molecules like PSGL-1 and integrins (CD11b), making them suitable for this assay.[16][17]

-

Seed HL-60 cells at a density of 2 x 10^5 cells/mL in their culture medium.

-

Induce differentiation by adding 1.3% Dimethyl Sulfoxide (DMSO) or a combination of 1 µM all-trans retinoic acid (ATRA) and 1.3% DMSO to the culture medium.[16][17][18]

-

Incubate the cells for 5-7 days without disturbance at 37°C in 5% CO2.[16][18]

-

Validation (Optional but Recommended): Confirm differentiation by assessing morphological changes (segmented nuclei) via May-Grünwald-Giemsa staining or by flow cytometry, confirming an increase in the expression of the differentiation marker CD11b and a decrease in the proliferation marker CD71.[17][19]

Protocol 3: HUVEC-HL-60 Adhesion Assay

-

HUVEC Seeding and Activation:

-

Use a confluent monolayer of HUVECs in a 96-well plate.

-

Aspirate the culture medium and replace it with fresh medium containing an inflammatory stimulus. TNF-α at 10-100 ng/mL is a standard activator.[13][14]

-

Incubate for 4-6 hours at 37°C. This duration is optimal for the expression of E-selectin and ICAM-1.[14][15] Include an unstimulated (vehicle only) control group.

-

-

Macrosphelide A Treatment:

-

Prepare serial dilutions of Macrosphelide A in the HUVEC culture medium. A starting range could be 0.1 µM to 100 µM.

-

After the TNF-α activation period, gently wash the HUVEC monolayer once with pre-warmed PBS.

-

Add the medium containing the different concentrations of Macrosphelide A (or vehicle control) to the wells.

-

Pre-incubate the HUVECs with the compound for 1 hour at 37°C.

-

-

HL-60 Labeling:

-

While the HUVECs are being treated, harvest the differentiated HL-60 cells.

-

Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in serum-free medium.

-

Add Calcein-AM fluorescent dye to a final concentration of 1-5 µM.[20][21]

-

Incubate for 30 minutes at 37°C, protected from light.[15][21]

-

Wash the labeled cells twice with PBS to remove excess dye and resuspend them in the HUVEC culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Co-incubation and Adhesion:

-

Washing:

-

This is a critical step that requires consistency. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent HL-60 cells.[15] A multi-channel pipette or an automated plate washer can be used, but the force must be gentle and uniform across the plate to avoid dislodging either the adherent leukocytes or the HUVEC monolayer.

-

-

Quantification:

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with bottom-reading capability (Excitation: ~485 nm, Emission: ~520 nm).[15]

-

Protocol 4: Cell Viability Assay

Self-Validation: This protocol is crucial to validate that the results from the adhesion assay are not skewed by cytotoxicity. A compound that kills cells will artifactually appear to reduce adhesion.

-

Seed HUVECs and HL-60 cells separately in 96-well plates at appropriate densities.

-

Treat the cells with the same concentrations of Macrosphelide A used in the adhesion assay.

-

Incubate for a duration that reflects the total exposure time in the adhesion experiment (e.g., treatment time + co-incubation time).

-

Perform a standard cell viability assay, such as MTT, XTT, or CCK-8, following the manufacturer's instructions.[21]

-

Measure the absorbance at the appropriate wavelength and calculate the percent viability relative to the vehicle-treated control cells.

Data Analysis and Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Effect of Macrosphelide A on HL-60 Adhesion to TNF-α-activated HUVECs

| Treatment Group | Macrosphelide A (µM) | Fluorescence (RFU) | % Adhesion | % Inhibition |

|---|---|---|---|---|

| Unstimulated Control | 0 | Mean ± SD | 0 | N/A |

| Stimulated Control | 0 | Mean ± SD | 100 | 0 |

| Test | 0.1 | Mean ± SD | Calculated | Calculated |

| Test | 1.0 | Mean ± SD | Calculated | Calculated |

| Test | 3.5 | Mean ± SD | Calculated | Calculated |

| Test | 10.0 | Mean ± SD | Calculated | Calculated |

| Test | 50.0 | Mean ± SD | Calculated | Calculated |

% Adhesion = [(RFU_Sample - RFU_Unstimulated) / (RFU_Stimulated - RFU_Unstimulated)] * 100 % Inhibition = 100 - % Adhesion

Table 2: Cytotoxicity of Macrosphelide A

| Cell Line | Macrosphelide A (µM) | % Viability (Mean ± SD) |

|---|---|---|

| HUVEC | 0.1 | >95% |

| HUVEC | 1.0 | >95% |

| HUVEC | 10.0 | >95% |

| HUVEC | 50.0 | >95% |

| HL-60 | 0.1 | >95% |

| HL-60 | 1.0 | >95% |

| HL-60 | 10.0 | >95% |

| HL-60 | 50.0 | >95% |

The IC50 value (the concentration of Macrosphelide A that inhibits 50% of adhesion) can be determined by plotting the % Inhibition against the log concentration of Macrosphelide A and fitting the data to a four-parameter logistic curve.

Proposed Mechanism of Action

The experimental data, combined with existing literature, points to a specific mechanism of action for Macrosphelide A. The primary inflammatory stimulus, TNF-α, induces a signaling cascade in HUVECs that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of genes encoding for key adhesion molecules, including E-selectin and ICAM-1.[12][13] These molecules are then expressed on the endothelial cell surface. Macrosphelide A does not exhibit significant cytotoxicity, suggesting it does not act via a general toxic effect.[3] Instead, it is hypothesized to act extracellularly, sterically hindering or blocking the binding site of E-selectin, thereby preventing its interaction with its ligand (sialyl Lewisx) on the surface of HL-60 cells.[9] This disruption of the initial tethering and rolling step effectively prevents the subsequent firm adhesion and downstream inflammatory events.

References

- Bratton, D.L. & Henson, P.M. (2025).

- Granger, D.N. & Senchenkova, E. (n.d.). Leukocyte–Endothelial Cell Adhesion.

- Hornstein, T., et al. (2025).

- Bhakta, S.B., et al. (2024).

- Hornstein, T., et al. (2025). Protocol for the differentiation of HL-60 cells into a neutrophil-like state.

- Srivastava, V., et al. (2026). AN OPTIMIZED METHOD TO DIFFERENTIATE HL60 CELLS INTO NEUTROPHIL-LIKE CELLS. bioRxiv.

- González-Amaro, R. & Sánchez-Madrid, F. (n.d.). Cell adhesion molecules: selectins and integrins. PubMed.

- Kim, D.S. & Lee, D. (2015). Development of Advanced Macrosphelides: Potent Anticancer Agents. MDPI.

- Lauener, R.P., et al. (n.d.). Tumor necrosis factor alpha (TNF-alpha)-induced cell adhesion to human endothelial cells is under dominant control of one TNF receptor type, TNF-R55. PMC.

- Vestweber, D. & Blanks, J.E. (1999). Mechanisms That Regulate the Function of the Selectins and Their Ligands. Physiological Reviews.

- Hayashi, M., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics.

- Wojcik, B., et al. (n.d.).

- Kunkel, E.J., et al. (n.d.). Importance of E-Selectin for Firm Leukocyte Adhesion In Vivo.

- Frommhold, D., et al. (2022). Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils. MDPI.

- Kim, H.M., et al. (2025).

- Zapolska-Downar, D., et al. (2018).

- BMG LABTECH. (n.d.).

- Umetani, N., et al. (2000). Expression of Tumor Necrosis Factor-α in Cultured Human Endothelial Cells Stimulated With Lipopolysaccharide or Interleukin-1α. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Ōmura, S. (n.d.). Macrosphelide. Molecules.

- Manganelli, V., et al. (2007). Osteoprotegerin increases leukocyte adhesion to endothelial cells both in vitro and in vivo. Blood.

- Kim, M.J., et al. (2021).

- Azcutia, V., et al. (n.d.). Adhesion of HL60 leukocytes to HUVEC under flow conditions in vitro.

- Marino, F., et al. (2017). Characterization of human leukocyte-HUVEC adhesion: Effect of cell preparation methods. Journal of Immunological Methods.

- Li, Y., et al. (2023). Establishment and application of a high-throughput screening model for cell adhesion inhibitors. Frontiers in Pharmacology.

- Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of human leukocyte-HUVEC adhesion: Effect of cell preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils [mdpi.com]

- 9. satoshi-omura.info [satoshi-omura.info]

- 10. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell adhesion molecules: selectins and integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumor necrosis factor alpha (TNF-alpha)-induced cell adhesion to human endothelial cells is under dominant control of one TNF receptor type, TNF-R55 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. TNF-α and IFN-γ promote lymphocyte adhesion to endothelial junctional regions facilitating transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation | PLOS One [journals.plos.org]

- 17. cell.com [cell.com]

- 18. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]

- 21. Frontiers | Establishment and application of a high-throughput screening model for cell adhesion inhibitors [frontiersin.org]

- 22. ashpublications.org [ashpublications.org]

Pharmacological Profiling and Biological Activity of Macrosphelide A: A Technical Whitepaper

Executive Summary

Macrosphelide A (MSPA) is a naturally occurring 16-membered macrolide polyketide originally isolated from the soil fungus Microsphaeropsis sp. FO-5050 and later found in the mycoparasite Coniothyrium minitans[1][2]. Since its discovery, MSPA has garnered significant attention in drug development due to its unique structural topology—featuring three ester bonds within its macrocyclic ring—and its potent, low-toxicity biological activities[3][4]. This whitepaper provides an in-depth mechanistic analysis of MSPA, detailing its role as a cell-cell adhesion inhibitor, its targeted disruption of cancer metabolism (the Warburg effect), and the validated experimental protocols used to characterize its pharmacological profile.

Primary Biological Activities and Mechanisms of Action

Inhibition of Cell-Cell Adhesion and Anti-Metastatic Properties

Metastasis relies heavily on the adhesion of circulating tumor cells to the endothelial lining of blood vessels. MSPA acts as a potent inhibitor of this process. Specifically, it disrupts the adhesion of sialyl Lewis X (sLex)-expressing human leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVECs) that have been activated to express E-selectin[1].

By preventing the sLex/E-selectin interaction, MSPA effectively halts the extravasation phase of metastasis. In vivo studies using B16/BL6 mouse melanoma models demonstrate that MSPA administration significantly decreases lung metastatic nodules without exhibiting acute cytocidal toxicity to the host[1][4].

Disruption of the Warburg Effect (Aerobic Glycolysis)

A hallmark of cancer metabolism is the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. Recent proteomic and affinity chromatography studies have identified a novel mechanism of action for MSPA: it directly binds to and inactivates critical glycolytic enzymes[5].

The primary targets of MSPA include:

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

By inhibiting these enzymes, MSPA drastically reduces glucose consumption and lactate release in cancer cells (such as HepG2 and MCF-7), leading to metabolic starvation, proliferation arrest, and ultimately, apoptosis[5][6].

Macrosphelide A Mechanism: Disruption of the Warburg effect via enzyme inhibition.

Antifungal Activity

Beyond oncology, MSPA exhibits targeted antifungal activity, particularly against soil-borne plant pathogens. It is a major metabolite produced by the mycoparasite Coniothyrium minitans and shows potent growth inhibition against Sclerotium cepivorum and Sclerotinia sclerotiorum[2][7].

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of MSPA across various biological assays, providing a comparative baseline for drug development[1][2][5].

| Compound | Target / Assay Type | Efficacy Value | Reference |

| Macrosphelide A | HL-60 to HUVEC Adhesion | IC50 = 3.5 µM | [1] |

| Macrosphelide B | HL-60 to HUVEC Adhesion | IC50 = 36.0 µM | [1] |

| Macrosphelide A | S. cepivorum Mycelial Growth | IG50 = 2.9 µg/mL | [2] |

| Macrosphelide A | S. sclerotiorum Mycelial Growth | IG50 = 46.6 µg/mL | [2] |

| Macrosphelide A | HepG2 Cell Viability (72h) | 51.7% at 12.5 µM | [5] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate MSPA's biological activity.

Protocol 1: In Vitro Cell Adhesion Assay (HL-60 to HUVEC)

This assay quantifies the anti-metastatic potential of MSPA by measuring the disruption of leukocyte-endothelial interactions[1][3].

-

HUVEC Cultivation and Activation: Plate HUVECs in a 96-well plate and grow to confluence. Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours.

-

Causality: LPS triggers the NF-κB signaling pathway, inducing the surface expression of E-selectin. This creates the necessary binding target for the sLex antigens present on HL-60 cells, mimicking the inflammatory environment of metastasis.

-

-

HL-60 Preparation and Labeling: Suspend HL-60 cells and label them with a fluorescent dye (e.g., Calcein-AM).

-

Causality: Fluorescent labeling allows for precise, automated fluorometric quantification of adhered cells, eliminating the subjectivity and high variance of manual microscopic counting.

-

-

MSPA Treatment: Pre-incubate the LPS-activated HUVECs with varying concentrations of MSPA (e.g., 1 to 100 µM) for 1 hour.

-

Co-incubation and Washing: Add the labeled HL-60 cells to the HUVEC monolayer and incubate for 30 minutes. Carefully wash the wells three times with PBS.

-

Causality: Rigorous washing is a critical self-validating step; it ensures that only cells with strong, specific sLex/E-selectin interactions remain, accurately reflecting the anti-adhesive efficacy of the compound.

-

-

Quantification: Measure the remaining fluorescence using a microplate reader to calculate the IC50.

Protocol 2: Target Protein Identification via Affinity Chromatography

To identify the intracellular targets of MSPA (ENO1, ALDOA, FH), researchers utilize a chemical biology approach combining synthesized probes with mass spectrometry[5][8].

Affinity chromatography workflow for identifying MSPA target proteins.

-

Synthesis of MSPA-Biotin Chimera: Synthesize a biochemical probe by attaching a biotin tag to MSPA via a flexible linker (e.g., MSPA-735 or MSPA-961)[5][8].

-

Causality: Direct attachment of biotin to the active site would cause steric hindrance. A linker ensures the pharmacophore remains accessible to bind its native target proteins.

-

-

Lysate Preparation: Lyse target cancer cells (e.g., HepG2) using a non-denaturing lysis buffer.

-

Causality: Preserving the native tertiary structure of the proteome is mandatory, as MSPA specifically recognizes and binds to the active 3D conformational state of the metabolic enzymes.

-

-

Incubation and Competition Control: Divide the lysate into two cohorts. Incubate Cohort A with the MSPA-biotin chimera. Incubate Cohort B with the MSPA-biotin chimera plus a 100-fold excess of non-biotinylated MSPA.

-

Causality: Cohort B serves as a self-validating competition control. True biological targets will show decreased binding to the biotinylated probe in the presence of excess native MSPA, distinguishing specific targets from non-specific background noise[5].

-

-

Streptavidin Pulldown: Add streptavidin-agarose beads to isolate the MSPA-protein complexes. Wash extensively and elute the bound proteins.

-

LC-MS/MS Analysis: Subject the eluted proteins to liquid chromatography-tandem mass spectrometry to identify the captured targets (ENO1, ALDOA, FH).

References

Sources

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. academic.oup.com [academic.oup.com]

- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a macrosphelide A-biotin chimera. - 서울대학교 분자병리학실험실 [molpathlab.snu.ac.kr]

Biosynthetic Logic of Macrosphelide A: From Microsphaeropsis Genome to Molecular Architecture

Topic: Biosynthetic Pathway of Macrosphelide A from Microsphaeropsis sp. Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrosphelide A (MSA) is a 16-membered polyketide macrolide exhibiting potent cell-cell adhesion inhibitory activity (specifically blocking the interaction between HL-60 cells and HUVECs) and immunosuppressive properties comparable to cyclosporin A and rapamycin.[1] Originally isolated from the fungus Microsphaeropsis sp. FO-5050, its structural uniqueness lies in its trilactone core—a 16-membered ring formed by the iterative esterification of three hydroxy-acid subunits.

This technical guide dissects the biosynthetic machinery responsible for MSA production. Unlike standard macrolides formed by a single linear PKS extension, MSA represents a "supramolecular" assembly of discrete polyketide monomers, governed by a specific iterative Type I Polyketide Synthase (PKS) and a non-canonical thioesterase (TE) cyclization logic.

Molecular Architecture & Origin

To understand the biosynthesis, one must first deconstruct the target molecule. Macrosphelide A (

-

Structural Class: 16-membered macrodiolide/trilactone.

-

Subunit Composition: The ring is composed of three subunits linked by ester bonds:

-

Subunit A (C6): (4R,5S)-4,5-dihydroxy-2-hexenoic acid (or its keto-equivalent).

-

Subunit B (C6): (4R,5S)-4,5-dihydroxy-2-hexenoic acid.

-

Subunit C (C4): (3R)-3-hydroxybutyric acid.

-

-

Total Carbons:

.

The biosynthetic challenge for the organism is twofold: synthesizing the specific chiral C6 monomer and orchestrating the regio- and stereoselective condensation of these three units into a strained 16-membered ring.

Genomic Basis: The msc / HEx-pks1 Cluster

Recent genome mining in Microsphaeropsis and related fungi (e.g., Pseudogymnoascus spp.) has identified the putative biosynthetic gene cluster (BGC) responsible for macrosphelide production.

-

Cluster Designation: HEx-pks1 (or msc cluster in Microsphaeropsis).

-

Core Enzyme: A highly reducing iterative Type I Polyketide Synthase (HR-PKS).

-

Auxiliary Enzymes:

-

FAD-dependent monooxygenases: Responsible for introducing the C4-keto/hydroxyl functionality.

-

Trans-acting Thioesterases (TE): Critical for the "off-loading" and oligomerization steps.

-

Table 1: Key Enzymatic Domains in Macrosphelide Biosynthesis

| Domain | Function | Role in MSA Pathway |

| KS (Ketosynthase) | C-C Bond Formation | Condenses Acetyl-CoA and Malonyl-CoA to build the C6 chain. |

| AT (Acyltransferase) | Substrate Selection | Selects Malonyl-CoA extender units. |

| DH (Dehydratase) | Water Elimination | Forms the |

| KR (Ketoreductase) | Carbonyl Reduction | Sets the stereochemistry at C5 (hydroxyl group). |

| TE (Thioesterase) | Cyclization/Release | Catalyzes the iterative esterification of monomers to form the trimer. |

The Biosynthetic Mechanism (Deep Dive)

The pathway does not follow the collinear logic of modular PKSs (like erythromycin). Instead, it utilizes a single PKS module iteratively to generate the monomers, which are then assembled.

Phase 1: Assembly of the C6 Monomer

The HR-PKS synthesizes the C6 precursor, likely (4R,5S)-4,5-dihydroxy-2-hexenoic acid , from one Acetyl-CoA starter and two Malonyl-CoA extenders.

-

Loading: Acetyl-CoA is loaded onto the ACP (Acyl Carrier Protein).

-

Extension 1 (C2 -> C4): Condensation with Malonyl-CoA. KR reduces the

-keto group to a hydroxyl (forming the 3-hydroxybutyryl intermediate). Note: This pool also supplies the C4 subunit. -

Extension 2 (C4 -> C6): Condensation with a second Malonyl-CoA.

-

Modification:

-

KR: Reduces the C5-keto to a hydroxyl.

-

DH: Dehydrates the C2-C3 bond to form the trans double bond.

-

Oxidation: A post-PKS or domain-embedded oxidation introduces the C4-ketone/hydroxyl functionality essential for the "pentaone" character.

-

Phase 2: The Logic of Trimerization

This is the critical divergence from standard PKS logic. The monomers are not released as free acids immediately but are likely transferred to a discrete acyltransferase or thioesterase.

-

Step A: The enzyme recruits two C6 monomers and one C4 monomer (3-hydroxybutyrate).

-

Step B (Intermolecular Esterification): The C5-hydroxyl of Monomer 1 attacks the C1-thioester of Monomer 2. This repeats to add the C4 unit.

-

Step C (Macrolactonization): The terminal hydroxyl of the growing trimer attacks the upstream thioester anchor, closing the 16-membered ring.

Pathway Visualization

The following diagram illustrates the flow from Acetyl-CoA to the final Macrosphelide A structure.

Caption: Schematic of the Macrosphelide A biosynthetic pathway, highlighting the iterative PKS cycles and the convergence of C6 and C4 subunits.

Experimental Validation & Self-Validating Protocols

The pathway described above is supported by isotopic labeling studies. To validate this in your own lab, the following protocol serves as a self-validating system.

Protocol:

-Acetate Feeding & Analysis

This experiment confirms the polyketide origin and the subunit assembly pattern.

-

Culture Initiation: Inoculate Microsphaeropsis sp. FO-5050 into 100 mL of seed medium (2% glucose, 0.5% yeast extract). Incubate at 27°C for 3 days.

-

Pulse Feeding: Transfer 2 mL of seed culture to production medium (Potato Dextrose Broth).

-

At 48 hours , add sodium

acetate (10 mM final conc). -

At 72 hours , add a second pulse.

-

At 96 hours , add a third pulse.

-

-

Extraction: At 120 hours, filter mycelia. Extract filtrate with Ethyl Acetate (x3). Evaporate to dryness.

-

Purification: Dissolve residue in Methanol. Perform preparative HPLC (C18 column, Gradient

). Collect the peak corresponding to MSA (Retention time ~12 min on standard gradients). -

NMR Analysis: Dissolve purified MSA in

. Acquire-

Expected Result: You will observe enhanced signals at carbonyl carbons (C1, C7, C13) and specific backbone carbons, confirming the acetate incorporation pattern. The lack of scrambling confirms the direct polyketide assembly.

-

Table 2: Expected Labeling Pattern (

Acetate)

| Carbon Position | Chemical Shift ( | Enrichment Source |

| C-1 (Carbonyl) | ~165 ppm | Acetate C1 (Carboxyl) |

| C-7 (Carbonyl) | ~169 ppm | Acetate C1 (Carboxyl) |

| C-13 (Carbonyl) | ~170 ppm | Acetate C1 (Carboxyl) |

| C-2, C-8, C-14 | Olefinic/Alkyl | Acetate C2 (Methyl) |

References

-

Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[2] I. Taxonomy, fermentation, isolation and biological activities."[2] The Journal of Antibiotics, 48(12), 1435-1439. Link

-

Takamatsu, S., et al. (1996). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation." The Journal of Antibiotics, 49(1), 95-98. Link

-

Antipova, T. V., et al. (2023). "The Potential of Arctic Pseudogymnoascus Fungi in the Biosynthesis of Natural Products." Journal of Fungi, 9(7), 754. Link

-

Kawaguchi, T., et al. (2004). "Total synthesis of macrosphelides A, B, and E: first application of ring-closing metathesis for macrosphelide synthesis."[3] The Journal of Organic Chemistry, 69(2), 505-509.[3] Link

-

McQuilken, M. P., et al. (2003). "Production of macrosphelide A by the mycoparasite Coniothyrium minitans." FEMS Microbiology Letters, 219(1), 27-31. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of macrosphelides A, B, and E: first application of ring-closing metathesis for macrosphelide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrosphelide A: Mechanistic Insights and Therapeutic Potential as an Immunosuppressant Macrolide

Executive Summary

Macrosphelide A (MSA) is a naturally occurring 16-membered macrolide polyketide, originally isolated from the soil fungus Microsphaeropsis sp. FO-5050 (1)[1]. Structurally distinguished by its three ester linkages within a macrocyclic core, MSA has emerged as a compelling lead compound in immunology and oncology. Unlike classical immunosuppressants (e.g., cyclosporine or tacrolimus) that inhibit intracellular T-cell receptor signaling, MSA exerts its effects extracellularly by physically blocking cell-cell adhesion—specifically the interaction between leukocytes and the vascular endothelium (2)[2]. This whitepaper details the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate MSA in preclinical drug development.

Mechanism of Action: Sialyl Lewis X and E-Selectin Blockade

The primary immunosuppressive mechanism of MSA is the dose-dependent inhibition of cell adhesion mediated by sialyl Lewis X (sLeX) and E-selectin (3)[3].

During an acute inflammatory response, the vascular endothelium is activated by cytokines or lipopolysaccharides (LPS), triggering the surface expression of E-selectin. Concurrently, circulating leukocytes express sLeX, a tetrasaccharide that acts as a high-affinity ligand for E-selectin. The binding of sLeX to E-selectin initiates leukocyte "rolling" and subsequent extravasation into inflamed tissues. MSA effectively disrupts this interaction, preventing the localized accumulation of immune cells and thereby exerting a potent immunosuppressive effect without inducing acute cytotoxicity[1].

Furthermore, recent proteomic profiling via affinity chromatography has revealed that MSA also binds to intracellular metabolic targets such as Alpha-enolase (ENO1) and Aldolase A (ALDOA), suggesting a secondary mechanism of action that modulates immune cell hyperactivation (4)[4].

Sialyl Lewis X / E-selectin Adhesion Inhibition Pathway by Macrosphelide A.

Quantitative Efficacy Profiling

The structural variations among Macrosphelide isomers significantly impact their biological efficacy. The table below summarizes the inhibitory concentrations (IC50) of key Macrosphelides against the adhesion of human leukemia HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVECs)[1], alongside their toxicity profiles[2].

| Isomer | Ring Structure | IC50 (Cell Adhesion, µM) | In Vivo Toxicity Profile |

| Macrosphelide A (MSA) | 16-membered | 3.5 | None up to 200 mg/kg (i.p., mice) |

| Macrosphelide B (MSB) | 16-membered | 36.0 | None up to 100 µg/mL (in vitro) |

| Macrosphelide C (MSC) | 16-membered | 67.5 | N/A |

| Macrosphelide D (MSD) | 16-membered | 25.0 | N/A |

| Macrosphelide J / K | 16-membered | > 100.0 | None up to 100 µg/mL (in vitro) |

Data Synthesis: MSA demonstrates the highest potency in the natural series, making it the primary candidate for synthetic optimization and advanced preclinical trials.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the immunosuppressive properties of MSA, researchers must employ self-validating assays that isolate the adhesion mechanism from general cytotoxicity.

Protocol 1: In Vitro Cell Adhesion Assay (sLeX / E-Selectin Interaction)

This protocol quantifies the ability of MSA to block leukocyte adhesion to activated endothelium.

-

Endothelial Cell Preparation : Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.

-

Causality: A confluent monolayer ensures that subsequent leukocyte binding is strictly cell-to-cell, preventing false-positive background binding to the plastic well surface.

-

-

Activation : Stimulate HUVECs with 10 ng/mL LPS for 4 hours at 37°C.

-

Causality: LPS induces the robust surface expression of E-selectin, mimicking an acute inflammatory state strictly required for sLeX binding.

-

-

Leukocyte Labeling : Label HL-60 cells (which naturally express high levels of sLeX) with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.

-

Causality: Fluorescent labeling allows for highly sensitive, automated quantification of adherent cells later in the assay, removing human counting error.

-

-

MSA Pre-treatment : Pre-incubate the labeled HL-60 cells with varying concentrations of MSA (0.1 µM to 50 µM) for 1 hour.

-

Causality: Pre-treatment allows MSA to interact with the leukocyte surface receptors or internalize before exposure to the endothelium, isolating the drug's specific effect on the leukocyte rather than the endothelial cell.

-

-

Co-Incubation : Add the MSA-treated HL-60 cells to the LPS-activated HUVEC monolayer and incubate for 30 minutes.

-

Washing and Lysis : Gently wash the wells 3 times with PBS to remove non-adherent HL-60 cells. Lyse the remaining adherent cells using 0.1% Triton X-100.

-

Causality: Strict washing removes unbound background cells, ensuring that the measured fluorescence directly and exclusively correlates to strongly adhered leukocytes.

-

-

Quantification : Measure fluorescence intensity using a microplate reader to calculate the IC50.

Step-by-step experimental workflow for the in vitro cell adhesion assay.

Protocol 2: Target Identification via Competitive Affinity Chromatography

To validate intracellular targets (e.g., ENO1, ALDOA)[4].

-

Lysate Preparation : Prepare whole-cell lysates from HL-60 cells using a mild, non-denaturing lysis buffer (containing protease inhibitors).

-

Causality: Mild lysis preserves native protein conformations, which is essential for accurate drug-target binding.

-

-

Probe Incubation : Incubate the lysate with biotinylated-MSA. For the competitive control (self-validation), pre-incubate a separate lysate aliquot with a 100-fold excess of non-biotinylated MSA.

-

Causality: The excess unlabeled MSA will saturate specific binding sites. If a protein binds to biotin-MSA in the test sample but is absent in the competitor sample, the interaction is proven to be highly specific to MSA.

-

-

Streptavidin Pulldown : Isolate the biotin-MSA-protein complexes using streptavidin-agarose beads.

-

Elution and Analysis : Elute the bound proteins and analyze via SDS-PAGE and LC-MS/MS to identify the specific targets[4].

References

- Source: nih.

- Source: mdpi.

- Source: satoshi-omura.

- Total synthesis of macrosphelide A.

Sources

An In-depth Technical Guide on the Inhibition of LFA-1 and ICAM-1 Binding by Macrosphelide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Macrosphelide A as a potential inhibitor of the critical LFA-1/ICAM-1 cell adhesion pathway. As a Senior Application Scientist, the following content is structured to provide not only a comprehensive overview but also actionable experimental designs for researchers in the field. We will delve into the established science of the LFA-1/ICAM-1 interaction, the known properties of Macrosphelide A, and a proposed framework for validating its specific inhibitory mechanism.

The LFA-1/ICAM-1 Interaction: A Cornerstone of Immune Response and a Prime Therapeutic Target

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a fundamental process governing the immune system. LFA-1 (CD11a/CD18) is an integrin expressed on the surface of leukocytes, while ICAM-1 (CD54) is a member of the immunoglobulin superfamily typically expressed on endothelial cells and can be induced on a variety of other cells in response to inflammatory signals.[1][2] This binding is essential for a range of physiological and pathological processes, including leukocyte trafficking to sites of inflammation, the formation of immunological synapses for T-cell activation, and T-cell-mediated cytotoxicity.[3][4][5]

Given its central role in inflammation and immune responses, the LFA-1/ICAM-1 axis has emerged as a significant therapeutic target for a host of autoimmune diseases, inflammatory conditions, and even cancer.[1][6][7][8] The development of small molecules, peptides, and antibodies that can modulate this interaction is an active area of pharmaceutical research.[3][6]

Macrosphelide A: A Natural Product with Potent Anti-Adhesive Properties

Macrosphelide A is a 16-membered macrolide, a class of natural products known for their diverse and potent biological activities.[9][10] It was first isolated from the fermentation broth of the fungus Microsphaeropsis sp.[10][11] Initial studies revealed that Macrosphelide A is a potent inhibitor of cell-cell adhesion. Specifically, it was shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide-activated human umbilical vein endothelial cells (HUVECs) with an IC50 value of 3.5 µM.[9] While this initial finding was significant, the broad nature of the assay, which involves multiple adhesion molecules, did not pinpoint the precise molecular target of Macrosphelide A. The unique structure and demonstrated anti-adhesive and cytotoxic activities of Macrosphelide A and its derivatives have made them intriguing candidates for further drug development.[12][13][14]

Elucidating the Mechanism: A Proposed Framework for Investigation

While the inhibitory effect of Macrosphelide A on general cell adhesion is established, its direct action on the LFA-1/ICAM-1 interaction requires further specific investigation. This guide puts forth a logical framework and detailed methodologies for researchers to systematically evaluate the hypothesis that Macrosphelide A directly inhibits LFA-1/ICAM-1 binding.

Proposed Mechanism of Action

The interaction between LFA-1 and ICAM-1 is a protein-protein interaction involving specific domains on each molecule. The primary binding site on ICAM-1 is located in its first immunoglobulin-like domain (D1), while LFA-1 binds via its I-domain on the alpha subunit.[15] It is plausible that a small molecule like Macrosphelide A could act as an antagonist by:

-

Directly binding to the I-domain of LFA-1: This would sterically hinder the binding of ICAM-1. Many known small molecule inhibitors of LFA-1 target this site.[7]

-

Binding to an allosteric site on LFA-1: This could induce a conformational change in LFA-1, shifting it to a low-affinity state for ICAM-1.

-

Interacting with the D1 domain of ICAM-1: This would block the binding site for LFA-1.

The following experimental protocols are designed to test these possibilities.

Experimental Protocols for Validation

In-Vitro Cell-Free LFA-1/ICAM-1 Binding Assay

This assay directly measures the interaction between purified LFA-1 and ICAM-1 proteins in a controlled environment, providing definitive evidence of direct inhibition.

Objective: To determine if Macrosphelide A directly inhibits the binding of purified LFA-1 to immobilized ICAM-1.

Principle: Recombinant human ICAM-1 is coated onto a microplate. Purified LFA-1, pre-incubated with varying concentrations of Macrosphelide A, is then added. The amount of LFA-1 bound to the plate is quantified using a specific antibody against LFA-1, which is conjugated to an enzyme for colorimetric detection.

Detailed Protocol:

-

Plate Coating:

-

Dilute recombinant human ICAM-1-Fc chimera protein to 2 µg/mL in sterile PBS.

-

Add 100 µL of the diluted ICAM-1 solution to each well of a 96-well high-binding microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Inhibitor and LFA-1 Incubation:

-

Prepare a serial dilution of Macrosphelide A in binding buffer (20 mM HEPES, 140 mM NaCl, 1 mM MnCl2, 0.5% BSA). The final concentrations should span a range from picomolar to micromolar. Include a vehicle control (e.g., DMSO).

-

In a separate plate or tubes, mix equal volumes of the Macrosphelide A dilutions with a constant concentration of purified recombinant human LFA-1 (e.g., 1 µg/mL).

-

Incubate for 1 hour at room temperature to allow for potential binding of the inhibitor to LFA-1.

-

-

Binding Reaction:

-

Transfer 100 µL of the LFA-1/Macrosphelide A mixtures to the ICAM-1 coated and blocked microplate.

-

Incubate for 2 hours at 37°C.

-

Wash the plate five times with wash buffer to remove unbound LFA-1.

-

-

Detection:

-

Add 100 µL of a biotinylated anti-LFA-1 antibody (one that does not block the ICAM-1 binding site) diluted in blocking buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution and incubate until a blue color develops.

-

Stop the reaction by adding 50 µL of 2N H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the amount of LFA-1 bound to ICAM-1. The percentage of inhibition for each concentration of Macrosphelide A can be calculated. An IC50 value can then be determined by fitting the data to a dose-response curve.

Cell-Based Adhesion Assay

This assay validates the findings from the cell-free system in a more physiologically relevant context.

Objective: To determine if Macrosphelide A inhibits the adhesion of LFA-1-expressing cells to a monolayer of ICAM-1-expressing cells or to immobilized ICAM-1.

Principle: LFA-1-expressing cells (e.g., Jurkat T-cells or peripheral blood mononuclear cells) are labeled with a fluorescent dye and then allowed to adhere to a surface coated with ICAM-1. After washing away non-adherent cells, the number of adherent cells is quantified by measuring the fluorescence.

Detailed Protocol:

-

Cell Labeling:

-

Harvest LFA-1-expressing cells (e.g., Jurkat cells) and wash with serum-free RPMI 1640 medium.

-

Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI 1640.

-

Add Calcein-AM to a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells three times with assay medium (RPMI 1640 with 0.5% BSA) to remove excess dye.

-

Resuspend the labeled cells in assay medium at 2 x 10^6 cells/mL.

-

-

Plate Preparation:

-

Coat a 96-well black, clear-bottom plate with recombinant human ICAM-1-Fc as described in the cell-free assay protocol (Section 4.1, step 1).

-

-

Adhesion and Inhibition:

-

Prepare serial dilutions of Macrosphelide A in assay medium.

-

Add 50 µL of the Macrosphelide A dilutions to the ICAM-1 coated wells.

-

Add 50 µL of the labeled cell suspension to each well (1 x 10^5 cells/well).

-

To stimulate LFA-1 activation, add a final concentration of 20 ng/mL of PMA (phorbol 12-myristate 13-acetate) or 1 mM MnCl2 to the wells.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.

-

After the final wash, add 100 µL of assay medium to each well.

-

Read the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: The fluorescence intensity corresponds to the number of adherent cells. The percentage of inhibition is calculated relative to the vehicle control, and an IC50 value is determined.

Flow Cytometry-Based ICAM-1 Binding Assay

This method provides a quantitative measure of ICAM-1 binding to LFA-1 on the surface of individual cells.

Objective: To quantify the inhibition of soluble ICAM-1 binding to LFA-1 on leukocytes by Macrosphelide A.

Principle: LFA-1-expressing cells are incubated with a fluorescently labeled soluble ICAM-1-Fc chimera in the presence of various concentrations of Macrosphelide A. The amount of ICAM-1 bound to the cell surface is then measured by flow cytometry.

Detailed Protocol:

-

Cell Preparation:

-

Use a T-cell line (e.g., HuT-78) or freshly isolated PBMCs.

-

Wash the cells and resuspend in an ICAM-1 binding buffer (PBS with 0.5% BSA, 0.5 mM MgCl2, and 0.9 mM CaCl2) at 1 x 10^7 cells/mL.[16]

-

-

Inhibition and Binding:

-

In FACS tubes, add 50 µL of the cell suspension.

-

Add 25 µL of serially diluted Macrosphelide A.

-

Add 25 µL of a pre-complexed solution of recombinant human ICAM-1-Fc and a fluorescently labeled anti-human Fc antibody (e.g., APC-conjugated).[16]

-

Incubate for 30 minutes on ice.

-

-

Washing and Analysis:

-

Wash the cells twice with cold binding buffer.

-

Resuspend the cells in 300 µL of FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Analyze the cells on a flow cytometer, gating on the live cell population.

-

Data Analysis: The median fluorescence intensity (MFI) of the cell population is a measure of the amount of ICAM-1 bound. The MFI values are used to calculate the percent inhibition at each Macrosphelide A concentration and to determine the IC50.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison.

| Assay Type | Endpoint | Expected Outcome with Macrosphelide A |

| Cell-Free Binding Assay | IC50 (µM) | A dose-dependent decrease in LFA-1 binding to ICAM-1, yielding a measurable IC50. |

| Cell-Based Adhesion Assay | IC50 (µM) | A dose-dependent reduction in cell adhesion, yielding a measurable IC50. |

| Flow Cytometry Assay | IC50 (µM) | A dose-dependent decrease in the MFI of ICAM-1 binding, yielding a measurable IC50. |

A consistent IC50 value across these different assay formats would provide strong evidence that Macrosphelide A directly and specifically inhibits the LFA-1/ICAM-1 interaction.

Visualizing the Workflow and Pathway

To aid in the conceptualization of the experimental design and the targeted biological pathway, the following diagrams are provided.

Caption: The LFA-1/ICAM-1 adhesion pathway and the proposed inhibitory action of Macrosphelide A.

Caption: A logical workflow for the experimental validation of Macrosphelide A's inhibitory activity.

Future Directions and Concluding Remarks

Should the proposed experiments confirm that Macrosphelide A is a direct inhibitor of the LFA-1/ICAM-1 interaction, several exciting avenues for future research will open up. These include:

-

Structural Studies: Co-crystallization of Macrosphelide A with the LFA-1 I-domain to elucidate the precise binding site and mechanism of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of Macrosphelide A analogs to develop more potent and selective inhibitors.[12][13]

-

In Vivo Efficacy Studies: Evaluation of Macrosphelide A in animal models of inflammatory diseases or cancer.

References

-

M. Hayashi, Y. P. Kim, H. Hiraoka, M. Natori, S. Takamatsu, T. Kawakubo, R. Masuma, K. Komiyama, S. Omura. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435–1439. [Link]

-

T. A. Yednock, S. D. G. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Current Pharmaceutical Design, 8(7), 539-553. [Link]

-

J. A. Bella, P. R. Kolatkar, C. W. Marlor, J. M. Greve, M. G. Rossmann. (1998). The structure of the two amino-terminal domains of human ICAM-1 suggests how it functions as a rhinovirus receptor and as an LFA-1 integrin ligand. Proceedings of the National Academy of Sciences, 95(8), 4140-4145. [Link]

-

A. W. Gibson, R. C. Edberg, J. L. Wu, J. G. C. (2005). Small molecule antagonists of the LFA-1/ICAM-1 interaction as potential therapeutic agents. Current Topics in Medicinal Chemistry, 5(7), 657-666. [Link]

-

T. Zimmerman, F. J. Blanco. (2008). Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action. Current Pharmaceutical Design, 14(22), 2128–2139. [Link]

-

S. M. Paek, H. J. Kim, S. B. Han, J. H. Kim, J. H. Jung. (2014). Development of an advanced synthetic route to macrosphelides and its application to the discovery of a more potent macrosphelide derivative. Molecules, 19(10), 15572–15583. [Link]

-

S. M. Paek, S. H. Lee, Y. J. Kim, Y. Kim, J. H. Jung. (2021). Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5236. [Link]

-

S. M. Albelda, C. W. Smith, P. A. Ward. (1994). Adhesion molecules and inflammatory injury. The FASEB Journal, 8(8), 504-512. [Link]

-

A. A. Welder, M. M. Khan. (2003). Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors. Current Pharmaceutical Design, 9(7), 547-555. [Link]

-

K. Wińska, W. Mączka, M. Grabarczyk, K. Sugimoto, Y. Matsuya, A. Szumny, M. Anioł. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules, 21(7), 865. [Link]

-

H. A. R. Ali, M. A. A. Ibrahim, N. M. El-Sherbiny, M. S. Abdel-Bakky. (2017). A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level. Frontiers in Immunology, 8, 1859. [Link]

-

C. A. Rey-Bedón, A. M. Cardona, A. E. Cardona. (2017). Role of LFA-1 and ICAM-1 in Cancer. Cancers, 9(11), 145. [Link]

-

S. M. Paek. (2015). Development of advanced macrosphelides: Potent anticancer agents. Molecules, 20(3), 4430–4449. [Link]

-

A. Bio-protocol. (2022). Flow cytometry–based ICAM1-binding assay. Bio-protocol. [Link]

-

Wikipedia. (2023). ICAM-1. [Link]

-

H. Lu, N. A. C. S. (2018). ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis. Journal of Leukocyte Biology, 104(4), 679-689. [Link]

-

M. S. Diamond, D. E. Staunton, S. D. Marlin, T. A. Springer. (1991). Binding of the integrin Mac-1 (CD11b/CD18) to the third immunoglobulin-like domain of ICAM-1 (CD54) and its regulation by glycosylation. Cell, 65(6), 961-971. [Link]

-

Y. Chen, S. Zhou, Y. Wang, W. Zhang. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. Journal of Fungi, 9(11), 1089. [Link]

-

M. Shimaoka, J. Takagi, T. A. Springer. (2002). Dimerization and the effectiveness of ICAM-1 in mediating LFA-1-dependent adhesion. Proceedings of the National Academy of Sciences, 99(1), 200-205. [Link]

-

M. Tamatani, M. Miyasaka. (1998). Development of a cell-free binding assay for rat ICAM-1/LFA-1 interactions using a novel anti-rat LFA-1 monoclonal antibody and comparison with a cell-based assay. Journal of Immunological Methods, 219(1-2), 123-134. [Link]

-

J. M. Casasnovas, T. Stehle. (2000). Involvement of the 'I' Domain of LFA-1 in Selective Binding to Ligands ICAM-1 and ICAM-3. The Journal of Biological Chemistry, 275(15), 11028-11035. [Link]

-

J. Hildreth, J. T. August. (1985). The human lymphocyte function-associated (LFA) antigen and a related macrophage differentiation antigen (Mac-1): functional effects of subunit-specific monoclonal antibodies. Journal of Immunology, 134(5), 3272-3280. [Link]

-

J. M. G. Duarte, J. M. G. (2008). Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells. Clinical and Vaccine Immunology, 15(6), 973-976. [Link]

-

M. G. Finsterbusch, M. G. (2022). Understanding the Role of LFA-1 in Leukocyte Adhesion Deficiency Type I (LAD I): Moving towards Inflammation?. International Journal of Molecular Sciences, 23(7), 3578. [Link]

-

A. Grakoui, S. K. Bromley, C. Sumen, M. M. Davis, A. S. Shaw, P. M. Allen, M. L. Dustin. (1999). The immunological synapse: a molecular machine controlling T cell activation. Science, 285(5425), 221-227. [Link]

-

M. L. Dustin, T. A. Springer. (1988). Lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1) is one of at least three mechanisms for lymphocyte adhesion to cultured endothelial cells. The Journal of Cell Biology, 107(1), 321-331. [Link]

Sources

- 1. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICAM-1 - Wikipedia [en.wikipedia.org]

- 3. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities [pubmed.ncbi.nlm.nih.gov]

- 10. A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an advanced synthetic route to macrosphelides and its application to the discovery of a more potent macrosphelide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pnas.org [pnas.org]

- 16. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]

The Discovery and Isolation of Macrosphelide Antibiotics: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macrosphelide antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate methodologies and scientific principles that have underpinned the exploration of this unique class of 16-membered macrolides. From the initial discovery in fungal broths to their detailed structural elucidation and promising biological activities, this guide offers a curated synthesis of key findings and experimental insights.

Genesis of a Novel Macrolide: The Discovery of Macrosphelide A and B

The story of Macrosphelide antibiotics begins in 1995 with the identification of potent anti-adherent activity in the fermentation extracts of the fungal strain FO-5050.[1] This initial observation led to the isolation of two novel 16-membered macrolides, designated Macrosphelide A and B.[1][2] The producing organism was identified as a species of Microsphaeropsis.[1][3] These compounds were found to possess a unique structure characterized by three ester bonds within the macrolactone ring.[1]

Subsequent research has identified other fungal sources of Macrosphelides. Notably, the mycoparasitic fungus Coniothyrium minitans has been shown to produce Macrosphelide A.[4] This discovery expanded the known ecological niche of these compounds and highlighted their potential role in fungal-fungal interactions. Further investigations have also led to the isolation of Macrosphelides from Periconia byssoides OUPS-N133, the sea hare Aplysia kurodai, the fungus Tritirachium sp. HKI 0317, and the Antarctic lichen Neuropogon sp.[5]

From Fermentation to Purified Compound: A Methodological Workflow

The isolation and purification of Macrosphelide antibiotics from fungal fermentation broths is a multi-step process requiring careful optimization of culture conditions and chromatographic techniques. While specific protocols may vary depending on the producing strain and the target Macrosphelide analogue, the general workflow follows a consistent path from fermentation to final purification.

Fungal Fermentation: Cultivating the Source

The production of Macrosphelides is typically achieved through submerged fermentation of the producing fungal strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compounds.

General Fermentation Protocol for Microsphaeropsis sp. FO-5050

While a highly detailed, step-by-step protocol for the original Microsphaeropsis sp. FO-5050 strain is not extensively published in readily available literature, a general approach can be outlined based on common fungal fermentation practices.[6][7]

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with a mycelial plug or spores from a slant culture of Microsphaeropsis sp. FO-5050. This culture is typically grown for 2-3 days on a rotary shaker to generate sufficient biomass for inoculating the production fermenter.

-

Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might consist of:

-

Carbon Source: Glucose, sucrose, or starch (e.g., 2-4% w/v)

-

Nitrogen Source: Peptone, yeast extract, or soybean meal (e.g., 0.5-1% w/v)

-

Inorganic Salts: A mixture of salts such as KH₂PO₄, MgSO₄·7H₂O, and NaCl to provide essential minerals.

-

-

Fermentation Conditions: The production culture is incubated in a fermenter with controlled parameters:

-

Temperature: 25-28 °C

-

pH: Maintained between 6.0 and 7.0

-

Aeration and Agitation: Sterile air is supplied to the fermenter, and the culture is agitated to ensure proper mixing and oxygen transfer.

-

Fermentation Time: The fermentation is typically carried out for 5-7 days, with the production of Macrosphelides monitored over time.

-

Fermentation Workflow Diagram

Caption: Workflow for the fermentation of Microsphaeropsis sp. to produce Macrosphelides.

Extraction and Purification: Isolating the Bioactive Molecules

Following fermentation, the Macrosphelide antibiotics are extracted from the culture broth and purified using a series of chromatographic steps.

Step-by-Step Extraction and Purification Protocol

-

Harvesting and Mycelial Separation: The fermentation broth is harvested, and the fungal mycelia are separated from the culture filtrate by centrifugation or filtration.[8]

-

Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform to partition the Macrosphelides into the organic phase.[9] The mycelia can also be extracted separately with a solvent like acetone to recover any intracellularly trapped compounds.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Macrosphelides.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA).[10][11] The eluting compounds are detected by UV absorbance, and the fractions corresponding to the desired Macrosphelide peaks are collected.

-

Final Purification and Characterization: The collected HPLC fractions are concentrated to yield the purified Macrosphelide antibiotic. The purity and identity of the compound are then confirmed by analytical techniques such as NMR and mass spectrometry.

Purification Workflow Diagram

Caption: General workflow for the extraction and purification of Macrosphelide antibiotics.

Deciphering the Molecular Architecture: Structure Elucidation

The determination of the precise chemical structure of Macrosphelide antibiotics has been achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has also played a crucial role in confirming the absolute stereochemistry.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

1D and 2D NMR experiments are indispensable for elucidating the planar structure and relative stereochemistry of Macrosphelides.[12][13]

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

¹H and ¹³C NMR Data for Macrosphelide A

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for Macrosphelide A is not readily found in a single source, comparative analyses with other Macrosphelides have been reported.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition of the molecule, as well as valuable structural information through fragmentation analysis.[14][15]

-